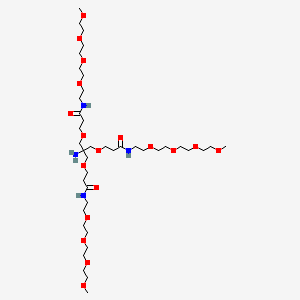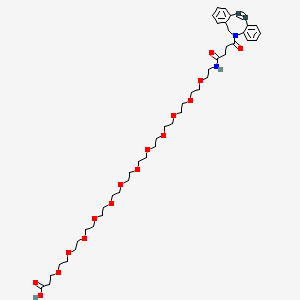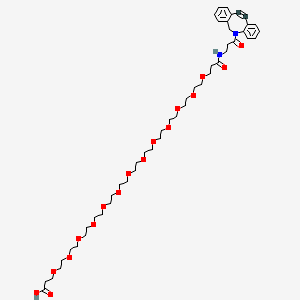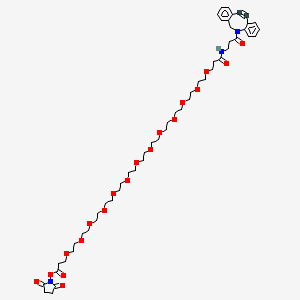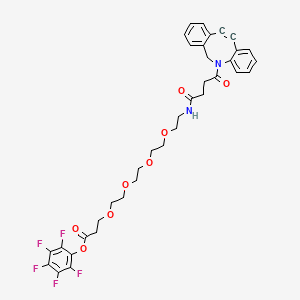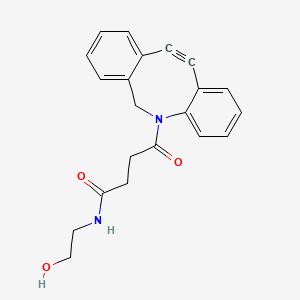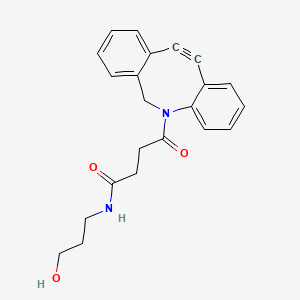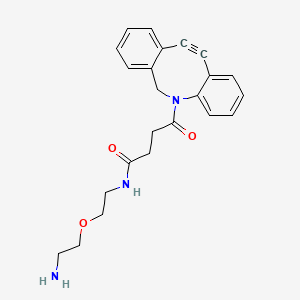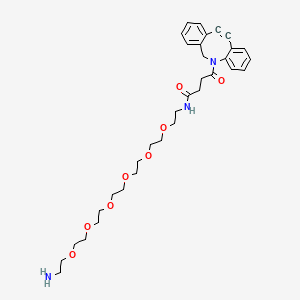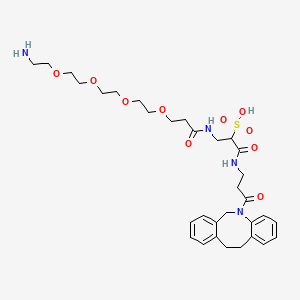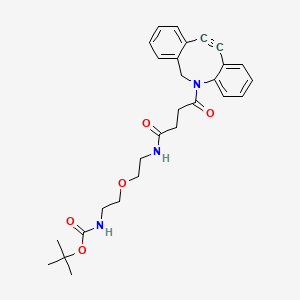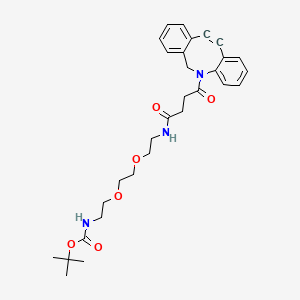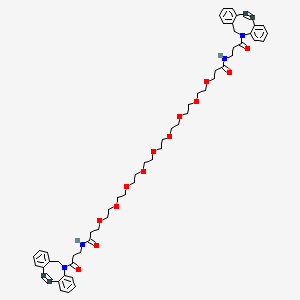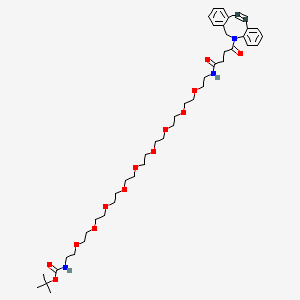
DBCO-PEG9-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG9-NH-Boc, also known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG9-NH-Boc involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with a dibenzocyclooctyne (DBCO) group and a tert-butyl carbamate (Boc) protected amine group. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The compound is typically stored under specific conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG9-NH-Boc primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, organic solvents (e.g., DCM, tetrahydrofuran (THF))
Conditions: Room temperature, neutral pH
Major Products
The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing molecule .
Scientific Research Applications
DBCO-PEG9-NH-Boc is widely used in scientific research due to its versatility and efficiency in click chemistry. Some of its applications include:
Chemistry: Synthesis of PROTACs for targeted protein degradation
Biology: Labeling and tracking of biomolecules in live cells
Medicine: Development of targeted therapies and drug delivery systems
Industry: Production of bioconjugates and functionalized materials for various applications
Mechanism of Action
The mechanism of action of DBCO-PEG9-NH-Boc involves the formation of a stable triazole linkage through SPAAC reactions. The DBCO group reacts with azide-containing molecules, forming a covalent bond that links the two molecules together. This reaction is highly specific and efficient, making it ideal for applications in bioconjugation and targeted therapy .
Comparison with Similar Compounds
Similar Compounds
- DBCO-PEG4-NH-Boc
- DBCO-PEG12-NH-Boc
- DBCO-PEG24-NH-Boc
Uniqueness
DBCO-PEG9-NH-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation, where the linker length can significantly impact the efficiency and specificity of the reaction .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H65N3O13/c1-44(2,3)60-43(50)46-17-19-52-21-23-54-25-27-56-29-31-58-33-35-59-34-32-57-30-28-55-26-24-53-22-20-51-18-16-45-41(48)14-15-42(49)47-36-39-10-5-4-8-37(39)12-13-38-9-6-7-11-40(38)47/h4-11H,14-36H2,1-3H3,(H,45,48)(H,46,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJGMMIRBYHKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H65N3O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
